molecular formula C21H27Cl3N2O3 B1432291 Cetirizine (D8 dihydrochloride) CAS No. 2070015-04-0

Cetirizine (D8 dihydrochloride)

Cat. No. B1432291
Key on ui cas rn: 2070015-04-0
M. Wt: 469.9 g/mol
InChI Key: PGLIUCLTXOYQMV-FLZNRFFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06908999B2

Procedure details

The procedure described in Example 14 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide, 110.0 g (0.2 moles) of (RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide are used, 100 ml of dioxane are employed as cosolvent, and, during the alkaline hydrolysis, the reaction mixture is boiled for 10 hours Thus, 64.0 g (69.3%) of the title compound are obtained, m.p.: 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.
Name
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
title compound
Yield
69.3%

Identifiers

REACTION_CXSMILES
CN(C)[C:3](=[O:28])[CH2:4][O:5][CH2:6][CH2:7][N:8]1[CH2:13][CH2:12][N:11]([CH:14]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1.C(N(CC=C)C(=O)C[O:36]CCN1CCN(C(C2C=CC=CC=2)C2C=CC([Cl:52])=CC=2)CC1)C=C>O1CCOCC1>[ClH:21].[ClH:52].[C:22]1([CH:14]([N:11]2[CH2:12][CH2:13][N:8]([CH2:7][CH2:6][O:5][CH2:4][C:3]([OH:28])=[O:36])[CH2:9][CH2:10]2)[C:15]2[CH:16]=[CH:17][C:18]([Cl:21])=[CH:19][CH:20]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:3.4.5|

Inputs

Step One
Name
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(COCCN1CCN(CC1)C(C1=CC=C(C=C1)Cl)C1=CC=CC=C1)=O)C
Step Two
Name
(RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
110 g
Type
reactant
Smiles
C(C=C)N(C(COCCN1CCN(CC1)C(C1=CC=C(C=C1)Cl)C1=CC=CC=C1)=O)CC=C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
during the alkaline hydrolysis

Outcomes

Product
Details
Reaction Time
10 h
Name
title compound
Type
product
Smiles
Cl.Cl.C1(=CC=CC=C1)C(C1=CC=C(C=C1)Cl)N1CCN(CC1)CCOCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 64 g
YIELD: PERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06908999B2

Procedure details

The procedure described in Example 14 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide, 110.0 g (0.2 moles) of (RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide are used, 100 ml of dioxane are employed as cosolvent, and, during the alkaline hydrolysis, the reaction mixture is boiled for 10 hours Thus, 64.0 g (69.3%) of the title compound are obtained, m.p.: 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.
Name
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
title compound
Yield
69.3%

Identifiers

REACTION_CXSMILES
CN(C)[C:3](=[O:28])[CH2:4][O:5][CH2:6][CH2:7][N:8]1[CH2:13][CH2:12][N:11]([CH:14]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1.C(N(CC=C)C(=O)C[O:36]CCN1CCN(C(C2C=CC=CC=2)C2C=CC([Cl:52])=CC=2)CC1)C=C>O1CCOCC1>[ClH:21].[ClH:52].[C:22]1([CH:14]([N:11]2[CH2:12][CH2:13][N:8]([CH2:7][CH2:6][O:5][CH2:4][C:3]([OH:28])=[O:36])[CH2:9][CH2:10]2)[C:15]2[CH:16]=[CH:17][C:18]([Cl:21])=[CH:19][CH:20]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:3.4.5|

Inputs

Step One
Name
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(COCCN1CCN(CC1)C(C1=CC=C(C=C1)Cl)C1=CC=CC=C1)=O)C
Step Two
Name
(RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
110 g
Type
reactant
Smiles
C(C=C)N(C(COCCN1CCN(CC1)C(C1=CC=C(C=C1)Cl)C1=CC=CC=C1)=O)CC=C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
during the alkaline hydrolysis

Outcomes

Product
Details
Reaction Time
10 h
Name
title compound
Type
product
Smiles
Cl.Cl.C1(=CC=CC=C1)C(C1=CC=C(C=C1)Cl)N1CCN(CC1)CCOCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 64 g
YIELD: PERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06908999B2

Procedure details

The procedure described in Example 14 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide, 110.0 g (0.2 moles) of (RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide are used, 100 ml of dioxane are employed as cosolvent, and, during the alkaline hydrolysis, the reaction mixture is boiled for 10 hours Thus, 64.0 g (69.3%) of the title compound are obtained, m.p.: 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.
Name
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
title compound
Yield
69.3%

Identifiers

REACTION_CXSMILES
CN(C)[C:3](=[O:28])[CH2:4][O:5][CH2:6][CH2:7][N:8]1[CH2:13][CH2:12][N:11]([CH:14]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1.C(N(CC=C)C(=O)C[O:36]CCN1CCN(C(C2C=CC=CC=2)C2C=CC([Cl:52])=CC=2)CC1)C=C>O1CCOCC1>[ClH:21].[ClH:52].[C:22]1([CH:14]([N:11]2[CH2:12][CH2:13][N:8]([CH2:7][CH2:6][O:5][CH2:4][C:3]([OH:28])=[O:36])[CH2:9][CH2:10]2)[C:15]2[CH:16]=[CH:17][C:18]([Cl:21])=[CH:19][CH:20]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:3.4.5|

Inputs

Step One
Name
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(COCCN1CCN(CC1)C(C1=CC=C(C=C1)Cl)C1=CC=CC=C1)=O)C
Step Two
Name
(RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
110 g
Type
reactant
Smiles
C(C=C)N(C(COCCN1CCN(CC1)C(C1=CC=C(C=C1)Cl)C1=CC=CC=C1)=O)CC=C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
during the alkaline hydrolysis

Outcomes

Product
Details
Reaction Time
10 h
Name
title compound
Type
product
Smiles
Cl.Cl.C1(=CC=CC=C1)C(C1=CC=C(C=C1)Cl)N1CCN(CC1)CCOCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 64 g
YIELD: PERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06908999B2

Procedure details

The procedure described in Example 14 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide, 110.0 g (0.2 moles) of (RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide are used, 100 ml of dioxane are employed as cosolvent, and, during the alkaline hydrolysis, the reaction mixture is boiled for 10 hours Thus, 64.0 g (69.3%) of the title compound are obtained, m.p.: 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.
Name
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
title compound
Yield
69.3%

Identifiers

REACTION_CXSMILES
CN(C)[C:3](=[O:28])[CH2:4][O:5][CH2:6][CH2:7][N:8]1[CH2:13][CH2:12][N:11]([CH:14]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1.C(N(CC=C)C(=O)C[O:36]CCN1CCN(C(C2C=CC=CC=2)C2C=CC([Cl:52])=CC=2)CC1)C=C>O1CCOCC1>[ClH:21].[ClH:52].[C:22]1([CH:14]([N:11]2[CH2:12][CH2:13][N:8]([CH2:7][CH2:6][O:5][CH2:4][C:3]([OH:28])=[O:36])[CH2:9][CH2:10]2)[C:15]2[CH:16]=[CH:17][C:18]([Cl:21])=[CH:19][CH:20]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:3.4.5|

Inputs

Step One
Name
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(COCCN1CCN(CC1)C(C1=CC=C(C=C1)Cl)C1=CC=CC=C1)=O)C
Step Two
Name
(RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
110 g
Type
reactant
Smiles
C(C=C)N(C(COCCN1CCN(CC1)C(C1=CC=C(C=C1)Cl)C1=CC=CC=C1)=O)CC=C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
during the alkaline hydrolysis

Outcomes

Product
Details
Reaction Time
10 h
Name
title compound
Type
product
Smiles
Cl.Cl.C1(=CC=CC=C1)C(C1=CC=C(C=C1)Cl)N1CCN(CC1)CCOCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 64 g
YIELD: PERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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